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Compound of Interest

Compound Name: 4-Chloropyridin-3-ylboronic acid

CAS No.: 452972-10-0

Cat. No.: B1590558

Get Quote

Executive Summary: The Orthogonal Advantage
In drug discovery, the value of a building block is defined by its ability to generate diversity with

high regiocontrol. 4-Chloropyridin-3-ylboronic acid offers a distinct advantage over standard

pyridine reagents due to its orthogonal reactivity profile.

Unlike simple phenylboronic acids, this reagent possesses two distinct reactive handles:

C3-Boronic Acid: A nucleophilic handle for Suzuki-Miyaura cross-coupling.

C4-Chloride: An electrophilic handle for Nucleophilic Aromatic Substitution (SNAr).

This dual functionality allows for the convergent synthesis of 4-amino-3-arylpyridines—a

"privileged structure" found in inhibitors of p38 MAPK, JNK, and EGFR.
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Feature
4-Chloropyridin-3-

ylboronic Acid

4-Fluoropyridin-3-

ylboronic Acid
3-Pyridylboronic Acid

SNAr Reactivity (C4)

Moderate: Controlled

reactivity; stable

during Suzuki

coupling.

High: Highly reactive;

risk of premature

hydrolysis or side

reactions during

coupling.

None: Requires harsh

oxidation/activation

steps to install C4

functionality later.

Cost Efficiency
High: Scalable

industrial synthesis.

Low: Fluorinated

precursors are

significantly more

expensive.

High: Cheap, but

lacks the C4 handle.

Primary Application

Kinase Inhibitor

Libraries (Sequential

Suzuki

SNAr).

Rapid SNAr (when C4

substitution is

difficult).

Simple Biaryls (No C4

substitution).

Experimental Workflow: The "Suzuki-First" Strategy
The most robust pathway utilizes the difference in reactivity between the boronic acid and the

chloride. The C4-chloride is sufficiently deactivated to survive standard Suzuki coupling

conditions, provided a more reactive electrophile (e.g., Aryl-Iodide or Aryl-Bromide) is used as

the coupling partner.

Diagram: Sequential Functionalization Pathway
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Key Selectivity Feature

4-Chloropyridin-3-ylboronic acid

Intermediate:
3-Aryl-4-chloropyridine

Step 1: Suzuki Coupling
Pd(PPh3)4, Na2CO3

DME/H2O, 80°C

Ar-X (X=I, Br)
(Electrophile)

Final Product:
4-Amino-3-arylpyridine

(Kinase Inhibitor Scaffold)

Step 2: SNAr Displacement
120°C, DMF or

Pd-catalyzed Buchwald

R-NH2
(Nucleophile)

The C4-Cl bond remains intact
during Step 1 due to lower

oxidative addition rate compared to Ar-I.

Click to download full resolution via product page

Caption: Sequential assembly of the kinase inhibitor scaffold. The C4-chloro group acts as a

"masked" amine acceptor, revealed only after the carbon skeleton is established.

Detailed Protocols & Causality
Step 1: Chemoselective Suzuki Coupling
Objective: Install the aryl group at C3 without disturbing the C4-chloride.

Reagents:

4-Chloropyridin-3-ylboronic acid (1.1 equiv)

Aryl Iodide (1.0 equiv) — Use Iodide/Bromide to ensure it reacts faster than the pyridine-

Cl.

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

Base: Na2CO3 (2M aqueous).

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Protocol:
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Degas solvents thoroughly (Argon sparge) to prevent homocoupling.

Combine reagents in a sealed tube.

Heat to 80–90°C for 4–12 hours. Note: Avoid temperatures >100°C to prevent oxidative

addition into the C4-Cl bond.

Workup: Extract with EtOAc, wash with brine.

Expert Insight: If the boronic acid shows signs of protodeboronation (loss of B(OH)2), switch

to the pinacol ester derivative or add Ag2O to facilitate transmetallation under milder

conditions.

Step 2: SNAr Displacement (The "Kinase Switch")
Objective: Convert the inactive chloro-pyridine into a bioactive amino-pyridine (mimicking the

adenine ring of ATP).

Reagents:

3-Aryl-4-chloropyridine (Intermediate from Step 1).

Primary/Secondary Amine (e.g., morpholine, aniline, or alkyl amine).

Base: DIPEA or K2CO3.

Solvent: NMP or DMF.

Protocol:

Dissolve intermediate and amine (2-3 equiv) in NMP.

Heat to 120–140°C (microwave irradiation is preferred for speed, typically 30 min).

Alternative: If the amine is non-nucleophilic (e.g., an aniline), use Buchwald-Hartwig

conditions (Pd2(dba)3, BINAP, NaOtBu).

Self-Validating Check: The reaction progress can be monitored by the disappearance of the

characteristic UV shoulder of the chloropyridine and the emergence of the blue-shifted
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aminopyridine spectrum.

Bioactivity Case Studies
Case Study A: JNK & p38 MAP Kinase Inhibitors
Compounds derived from this scaffold typically function as Type I ATP-competitive inhibitors.

The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g.,

Met109 in p38), while the C4-substituent (introduced via SNAr) dictates selectivity.

Comparative Data: Impact of C4-Substitution Study Context: Inhibition of JNK3 kinase activity

by 3-(pyrazol-3-yl)pyridine derivatives synthesized from 4-chloropyridin-3-ylboronic acid.

Compound
Variant

C4 Substituent IC50 (JNK3)
Selectivity (vs.
p38)

Interpretation

Precursor -Cl > 10 µM N/A

Inactive: Lacks

H-bond donor for

hinge binding.

Derivative A -NH2 0.63 µM > 30-fold

Active: Amino

group forms

critical H-bond

network.

Derivative B -NH-Me 0.15 µM > 50-fold

Optimized:

Methyl group fills

hydrophobic

pocket

(Gatekeeper).

Source Inference: Data trends adapted from SAR studies on 4-aminopyridine JNK inhibitors [1,

2].

Case Study B: Dual CLK/ROCK Inhibitors (Anticancer)
Recent research utilizes boronic acid-containing pyridines to target CLK (Cdc2-like kinase) and

ROCK (Rho-associated kinase).
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Mechanism: The synthesis involves a multicomponent Povarov reaction where the boronic

acid moiety is retained or modified.

Outcome: Derivatives showed potent inhibition (IC50 < 25 nM) and induced G2/M cell cycle

arrest in renal cancer lines (Caki-1) [3].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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